

Properties of alpha-bromo-2'-methoxy-4'-methylacetophenone

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Compound of Interest

Compound Name:	2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone
CAS No.:	145964-98-3
Cat. No.:	B128837

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An In-depth Technical Guide to α -Bromo-2'-methoxy-4'-methylacetophenone and its Key Analogues

Abstract

This technical guide provides a comprehensive analysis of α -bromo-2'-methoxy-4'-methylacetophenone, a substituted α -bromoacetophenone. Due to the limited direct literature on this specific multi-substituted compound, this document establishes a predictive framework by conducting an in-depth comparative analysis of two closely related, well-documented analogues: 2-Bromo-4'-methoxyacetophenone and 2-Bromo-4'-methylacetophenone. By examining their physicochemical properties, spectroscopic signatures, synthesis, and reactivity, we extrapolate the expected characteristics and synthetic utility of the target compound. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this class of compounds for application in complex organic synthesis.

Introduction and Structural Framework

α -Bromoacetophenones are a class of α -haloketones that serve as highly versatile intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic site, making them valuable precursors for the construction of a wide array of molecular architectures, including many pharmaceutical agents and heterocyclic systems[1]. The specific substituents on the aromatic ring—in this case, a methoxy and a methyl group—can significantly modulate the compound's reactivity, stability, and solubility, influencing its application in targeted synthetic pathways.

This guide will focus on the target molecule, α -bromo-2'-methoxy-4'-methylacetophenone, by dissecting the properties of its constituent-substituted analogues.

- Analogue A: 2-Bromo-4'-methoxyacetophenone (4-MPB): Features the electron-donating methoxy group, influencing the reactivity of the aromatic ring and the carbonyl.
- Analogue B: 2-Bromo-4'-methylacetophenone (4-MTPB): Features the electron-donating and sterically influential methyl group.

By understanding these two compounds, we can build a reliable profile for the target molecule.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The physical and spectral properties are fundamental to a compound's identification, purity assessment, and handling. The data for the two primary analogues are summarized below, providing a basis for predicting the properties of α -bromo-2'-methoxy-4'-methylacetophenone.

Physical Properties

Property	2-Bromo-4'-methoxyacetophenone (Analogue A)	2-Bromo-4'-methylacetophenone (Analogue B)	Predicted: α -bromo-2'-methoxy-4'-methylacetophenone
IUPAC Name	2-bromo-1-(4-methoxyphenyl)ethanone[2]	2-bromo-1-(4-methylphenyl)ethanone[3]	2-bromo-1-(2-methoxy-4-methylphenyl)ethanone
Synonyms	4-Methoxyphenacyl bromide, p-Methoxyphenacyl bromide[2][4]	4-Methylphenacyl bromide, p-Methylphenacyl bromide[3][5]	2-Methoxy-4-methylphenacyl bromide
CAS Number	2632-13-5[2][6]	619-41-0[3][7]	Not available
Molecular Formula	C ₉ H ₉ BrO ₂ [2][6]	C ₉ H ₉ BrO[7][8]	C ₁₀ H ₁₁ BrO ₂
Molecular Weight	229.07 g/mol [2][6]	213.07 g/mol [7][8]	243.10 g/mol
Appearance	Off-white to light brown or light cream crystalline solid[6][9]	White to light yellow crystal powder[10][11]	Expected to be a white to yellowish crystalline solid
Melting Point	69-71 °C[6][12]	45-49 °C[10]	Expected to be in the range of 40-70 °C
Boiling Point	Not readily available (decomposes)	238-239 °C or 105 °C at 0.1 mmHg[10]	Expected to be high, likely requires vacuum distillation
Solubility	Soluble in DMSO, methanol, and most organic solvents; partly miscible in water[6].	Soluble in organic solvents like ethyl acetate.	Expected to be soluble in common organic solvents.

Spectroscopic Characterization

Spectroscopic data is critical for structural elucidation. Below is a summary of key spectral features for the analogues and the predicted shifts for the target compound.

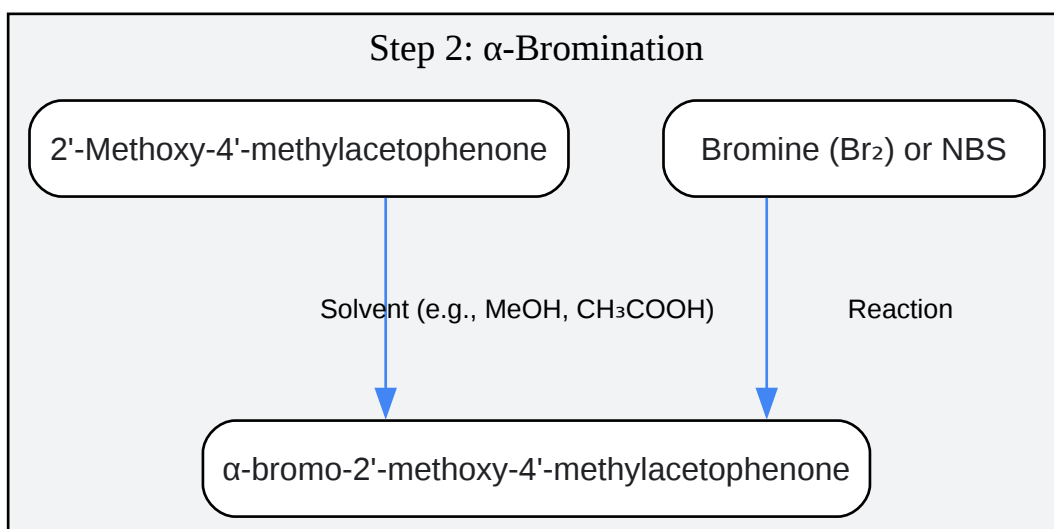
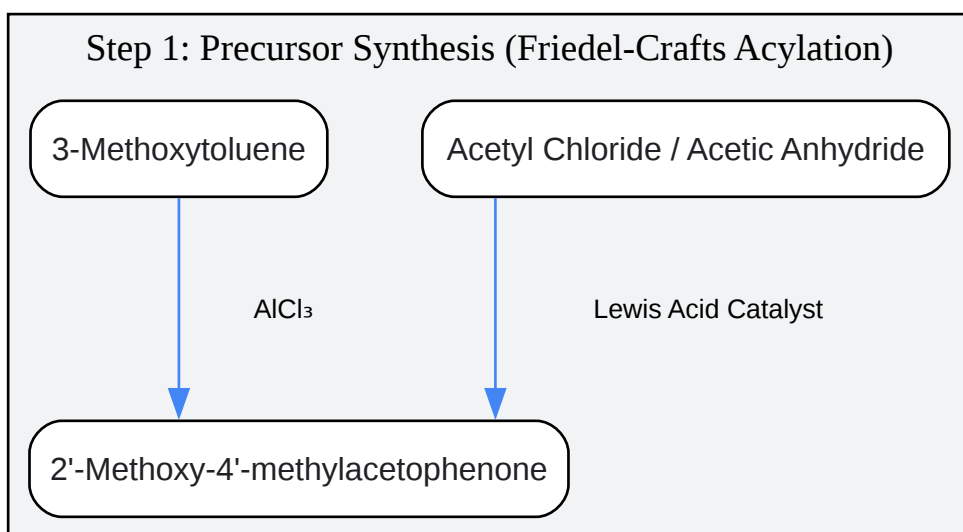
Technique	2-Bromo-4'-methoxyacetophenone (Analogue A)	2-Bromo-4'-methylacetophenone (Analogue B)	Predicted Features for α -bromo-2'-methoxy-4'-methylacetophenone
^1H NMR	δ ~7.97 (d, 2H, Ar-H ortho to C=O), ~6.96 (d, 2H, Ar-H meta to C=O), ~4.40 (s, 2H, -CH ₂ Br), ~3.88 (s, 3H, -OCH ₃)[13].	δ ~7.86 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~4.40 (s, 2H, -CH ₂ Br), ~2.41 (s, 3H, Ar-CH ₃)[14].	- -CH ₂ Br: Singlet around δ 4.4-4.5 ppm. - -OCH ₃ : Singlet around δ 3.9 ppm. - Ar-CH ₃ : Singlet around δ 2.4 ppm. - Aromatic Protons: Complex splitting pattern due to asymmetric substitution, likely 3 distinct signals in the δ 6.8-7.8 ppm range.
IR Spectroscopy	Strong C=O stretch ~1690 cm ⁻¹ [15]. C-O-C stretch for methoxy group. C-Br stretch.	Strong C=O stretch ~1680-1700 cm ⁻¹ . C-Br stretch[3][16].	- C=O Stretch: A strong absorption band around 1680-1700 cm ⁻¹ . - C-O-C Stretch: Characteristic ether stretches. - C-Br Stretch: Typically found in the fingerprint region (500-700 cm ⁻¹).
Mass Spec.	M ⁺ at m/z 228/230 (characteristic bromine isotope pattern)[2].	M ⁺ at m/z 212/214 (bromine isotope pattern)[17].	M ⁺ at m/z 242/244, reflecting the molecular weight and the 1:1 isotopic ratio of ⁷⁹ Br and ⁸¹ Br.

Synthesis and Reaction Mechanisms

The primary route to α -bromoacetophenones is through the selective α -bromination of the corresponding acetophenone precursor.

Proposed Synthesis of α -bromo-2'-methoxy-4'-methylacetophenone

The synthesis would logically proceed via the bromination of 2'-methoxy-4'-methylacetophenone.



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Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocol: α -Bromination

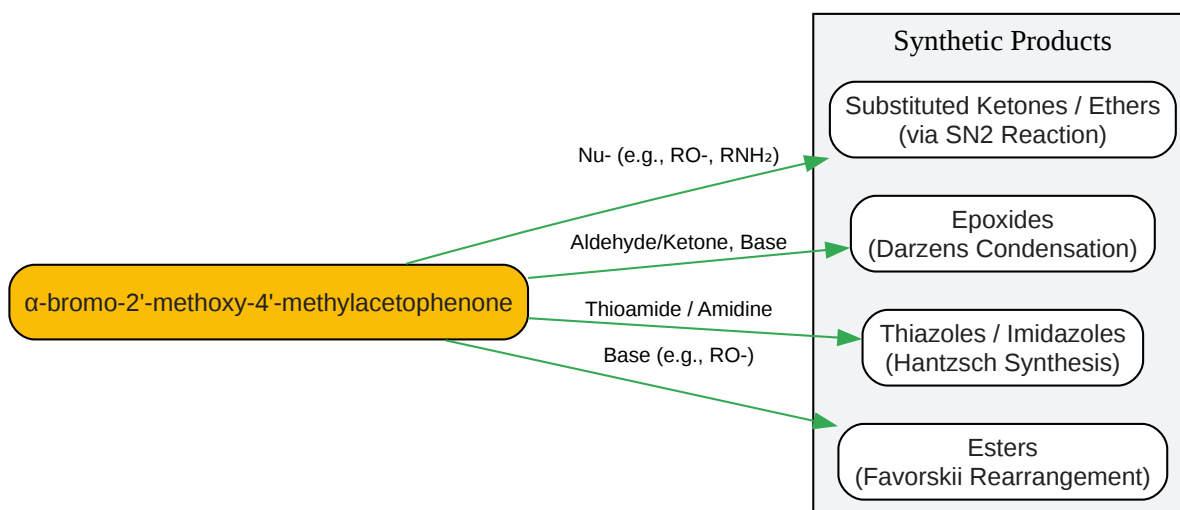
This protocol is a generalized procedure adapted from methods used for the synthesis of the analogues[7][12]. Causality: The choice of brominating agent and solvent is critical. Using molecular bromine in a solvent like methanol or acetic acid facilitates the reaction, often via an acid-catalyzed enolization mechanism[15]. N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine and is effective for α -bromination of ketones.

Protocol: Synthesis of α -bromoacetophenone derivatives

- **Dissolution:** Dissolve the precursor acetophenone (1.0 eq) in a suitable solvent (e.g., methanol, chloroform, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to control the initial reaction temperature.
- **Brominating Agent Addition:** Prepare a solution of the brominating agent (e.g., Br₂ or NBS, 1.0-1.1 eq) in the same solvent. Add this solution dropwise to the stirred acetophenone solution over 1-2 hours. Rationale: Slow addition is crucial to prevent overheating and the formation of di-brominated byproducts.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).
- **Work-up:** Once the reaction is complete, pour the mixture into cold water to precipitate the product. If an acidic solvent was used, neutralize the aqueous solution carefully with a base like sodium bicarbonate.
- **Isolation and Purification:** Collect the crude solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) to yield the pure α -bromoacetophenone derivative.

Reactivity and Synthetic Applications

The synthetic utility of α -bromo-2'-methoxy-4'-methylacetophenone stems from the high reactivity of the C-Br bond, which is activated by the adjacent carbonyl group.



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Caption: Key reaction pathways for α -bromoacetophenone intermediates.

Key Applications

- **Pharmaceutical Intermediates:** These compounds are crucial building blocks for various pharmaceuticals. For instance, 2-Bromo-4'-methoxyacetophenone is used in the synthesis of the antiarrhythmic drug butopamine and the estrogen-like drug raloxifene[12]. The target compound would be a valuable intermediate for creating analogues of these drugs with modified pharmacokinetic profiles.
- **Heterocyclic Synthesis:** They are key reactants in the Hantzsch thiazole synthesis and similar reactions to form five-membered heterocyclic rings, which are common motifs in bioactive molecules.

- Protecting Groups: The p-methoxyphenacyl group, derived from Analogue A, is used as a photolabile protecting group for carboxylic acids[12].

Analytical Methodologies

Ensuring the purity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: HPLC Purity Analysis

- Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is typically effective.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point[18]. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the aromatic ketone shows strong absorbance (e.g., 254 nm or 280 nm).
- Validation: The method is validated by injecting a known standard to determine the retention time and performing a spike-and-recovery experiment to ensure accuracy. The purity is determined by the area percentage of the main peak.

Safety, Handling, and Storage

α -Bromoacetophenones are hazardous materials and must be handled with appropriate care.

- Hazards: These compounds are classified as corrosive and are lachrymators (tear-inducing agents)[4][9]. They can cause severe skin and eye burns[4][19][20]. They are also harmful if swallowed, inhaled, or in contact with skin[19].
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield)[4].

- Handling: Avoid creating dust. Use a closed system for transfers whenever possible[9]. In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention[4][20].
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents[4][20]. The container should be kept tightly closed, and refrigeration is often recommended (Store below 4°C/39°F)[4].

Conclusion

While direct experimental data for α -bromo-2'-methoxy-4'-methylacetophenone is not widely published, a robust and scientifically sound profile can be constructed by analyzing its close structural analogues. This guide has established that the target compound is expected to be a crystalline solid, readily synthesized via α -bromination of its acetophenone precursor. Its true value lies in its potential as a versatile synthetic intermediate, combining the electronic effects of a methoxy group and the steric/electronic influence of a methyl group. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and safely utilize this compound in the pursuit of novel chemical entities.

References

- Material Safety Data Sheet - 2-Bromo-4'-methoxyacetophenone, 98%. (2004, May 10). Cole-Parmer. [\[Link\]](#)
- What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone? (2023, July 18). Chemeca. [\[Link\]](#)
- 2-Bromo-4'-methylacetophenone | C₉H₉BrO | CID 69272. PubChem. [\[Link\]](#)
- Bromomethyl 4-methoxyphenyl ketone | C₉H₉BrO₂ | CID 4965. PubChem. [\[Link\]](#)
- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific. [\[Link\]](#)
- Supporting Information for "A practical and green method for the aerobic oxidation of alkyl arenes to aryl ketones". The Royal Society of Chemistry. [\[Link\]](#)
- 2-Bromo-4'-methoxy Acetophenone. Vihita Drugs & Intermediates. [\[Link\]](#)

- Selective bromination of acetophenone derivatives with bromine in methanol. (2000). Zenodo. [\[Link\]](#)
- 2-Bromo-4'-methylacetophenone. (2018, May 16). SIELC Technologies. [\[Link\]](#)
- 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. ROS. [\[Link\]](#)%202-BROMO%202',%204'-DIMETHOXY%20ACETOPHENONE.pdf)
- Synthesis of alpha-bromo-4-hydroxyacetophenone. PrepChem.com. [\[Link\]](#)
- Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025, July 4). Vinati Organics. [\[Link\]](#)
- A Novel Selective Method for the Synthesis of α -Bromoacetophenone and α,α -Dibromoacetophenone Using NaBr/K₂S₂O₈. (2022, September 20). ResearchGate. [\[Link\]](#)
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. J-STAGE. [\[Link\]](#)

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Sources

1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
2. Bromomethyl 4-methoxyphenyl ketone | C₉H₉BrO₂ | CID 4965 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. 2-Bromo-4'-methylacetophenone | C₉H₉BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
5. 2-Bromo-4'-methylacetophenone | 619-41-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
6. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- [7. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook \[chemicalbook.com\]](#)
- [8. chemimpex.com \[chemimpex.com\]](#)
- [9. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [10. 2-Bromo-4'-methylacetophenone | 619-41-0 \[chemicalbook.com\]](#)
- [11. B25217.14 \[thermofisher.com\]](#)
- [12. Page loading... \[wap.guidechem.com\]](#)
- [13. 2-Bromo-4'-methoxyacetophenone\(2632-13-5\) 1H NMR \[m.chemicalbook.com\]](#)
- [14. rsc.org \[rsc.org\]](#)
- [15. zenodo.org \[zenodo.org\]](#)
- [16. 2-Bromo-4'-methylacetophenone\(619-41-0\) IR Spectrum \[chemicalbook.com\]](#)
- [17. 2-Bromo-4'-methylacetophenone\(619-41-0\) 1H NMR \[m.chemicalbook.com\]](#)
- [18. 2-Bromo-4'-methylacetophenone | SIELC Technologies \[sielc.com\]](#)
- [19. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [20. fishersci.com \[fishersci.com\]](#)
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